molecular formula C8H8ClF2N B2696667 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine CAS No. 2375268-06-5

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine

Cat. No.: B2696667
CAS No.: 2375268-06-5
M. Wt: 191.61
InChI Key: UMICZMUXQUEAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C8H8ClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine typically involves the chloromethylation of 5-(1,1-difluoroethyl)pyridine. This can be achieved through the reaction of 5-(1,1-difluoroethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines with various functional groups.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of ethyl-substituted pyridines.

Scientific Research Applications

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoroethyl group may enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine
  • 2-(Chloromethyl)-3-(1,1-difluoroethyl)pyridine
  • 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyridine

Uniqueness

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of the chloromethyl and difluoroethyl groups on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-8(10,11)6-2-3-7(4-9)12-5-6/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICZMUXQUEAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.